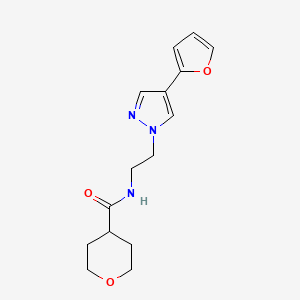

![molecular formula C10H9ClN2O2 B2376419 2-(6-氯咪唑并[1,2-a]吡啶-2-基)乙酸甲酯 CAS No. 596820-69-8](/img/structure/B2376419.png)

2-(6-氯咪唑并[1,2-a]吡啶-2-基)乙酸甲酯

描述

“Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods. One such method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method involves a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation .

Molecular Structure Analysis

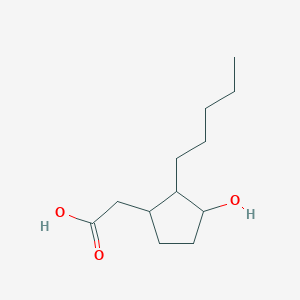

The molecular structure of “Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” is characterized by the presence of a 6-chloroimidazo[1,2-a]pyridin-2-yl group attached to an acetate group via a methyl linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazopyridines typically involve the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . Another reaction involves the formation of 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

科学研究应用

Chemodivergent Synthesis

“Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process is significant in the creation of various pharmaceutical molecules .

Medicinal Applications

Compounds like “Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” have received great attention due to their varied medicinal applications. They are used in the creation of pharmaceutical molecules with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines, which can be synthesized from “Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate”, have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle and their inhibition can be used in cancer treatment .

Calcium Channel Blockers

Imidazo[1,2-a]pyridines are also used as calcium channel blockers . These are drugs that disrupt the movement of calcium through calcium channels, which can be beneficial in the treatment of hypertension or angina .

GABA A Receptor Modulators

Imidazo[1,2-a]pyridines can act as GABA A receptor modulators . GABA A receptors are a type of neurotransmitter receptor, and modulating their activity can have effects on mood and anxiety .

pH Monitoring

“Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” can be used to monitor pH value in acid conditions . This is particularly useful in biological and chemical research where monitoring pH changes is crucial .

Fluorescent Imaging

“Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate” can be used in fluorescent imaging . This is a technique used in biological research to visualize cells or tissues .

未来方向

属性

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)4-8-6-13-5-7(11)2-3-9(13)12-8/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPKJVKMGZWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

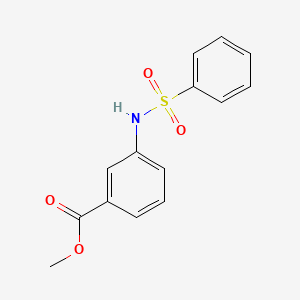

![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

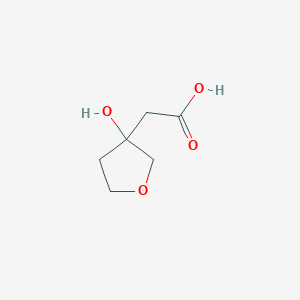

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)

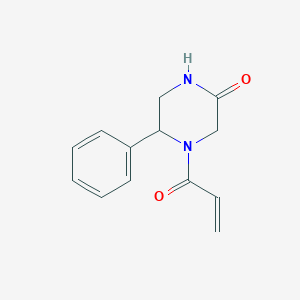

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)

![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)

![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)

![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)